

Technical Guide: Scalable Synthesis of Ethyl p-Acetoxybenzoate

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Compound of Interest

Compound Name: Ethyl p-acetoxybenzoate

CAS No.: 13031-45-3

Cat. No.: B083490

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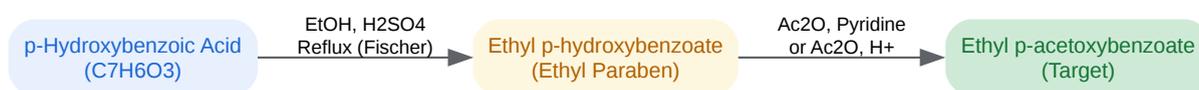
Executive Summary & Retrosynthetic Strategy

Ethyl p-acetoxybenzoate (CAS: 13031-45-3) is a bifunctional ester possessing both a carboxylate ester (ethyl) and a phenolic ester (acetate).

Strategic Analysis

- Route A (Recommended): Stepwise Esterification & Acetylation.
 - Step 1: Fischer Esterification of p-hydroxybenzoic acid.[1] The phenolic -OH is stable under acidic reflux.
 - Step 2: Acetylation of the resulting Ethyl Paraben. This is high-yielding and avoids "scrambling" the esters.[2]
- Route B (Direct): Activation of p-Acetoxybenzoic Acid.
 - Requires converting the carboxylic acid to an acid chloride (using SOCl_2) before adding ethanol.
 - Warning: Direct reflux of p-acetoxybenzoic acid with $\text{H}_2\text{SO}_4/\text{EtOH}$ often leads to deacetylation (transesterification), yielding mixtures of Ethyl Paraben and the desired product.

Reaction Scheme (Route A)



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Figure 1: The robust two-stage synthesis strategy avoiding protecting group lability.

Primary Protocol: The Two-Stage Synthesis

Phase 1: Fischer Esterification (Synthesis of Ethyl Paraben)

This step utilizes the classic Fischer Esterification mechanism.^[1] The phenolic proton is not acidic enough to interfere with the carboxylate esterification.

Reagents:

- p-Hydroxybenzoic acid (1.0 eq)
- Absolute Ethanol (Excess, solvent & reagent)
- Concentrated Sulfuric Acid (H₂SO₄) (Catalytic, ~0.1 eq)

Procedure:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charging: Add 13.8 g (0.1 mol) of p-hydroxybenzoic acid and 50 mL of absolute ethanol.
- Catalyst Addition: Slowly add 1.0 mL of conc. H₂SO₄ dropwise with stirring. (Exothermic reaction).
- Reflux: Heat the mixture to reflux (bath temp ~85°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
- Workup:

- Cool the mixture to room temperature.
- Concentrate under reduced pressure (Rotovap) to remove excess ethanol (~80% volume).
- Pour the residue into 100 mL of ice-cold water. The ester will precipitate as a white solid.
- Neutralize residual acid with saturated NaHCO₃ solution (pH ~7-8).
- Isolation: Filter the solid, wash with cold water, and dry.^[1]
 - Yield: ~90-95%.
 - MP: 116–118°C (Lit. value for Ethyl Paraben).

Phase 2: Acetylation of Ethyl Paraben

Reagents:

- Ethyl p-hydroxybenzoate (from Phase 1)
- Acetic Anhydride (1.2 eq)
- Pyridine (Catalytic) OR Sodium Acetate (Base)

Procedure:

- Setup: In a 100 mL flask, dissolve 8.3 g (0.05 mol) of Ethyl p-hydroxybenzoate in 20 mL of acetic anhydride.
- Catalysis: Add 5 drops of pyridine (or 0.5 g anhydrous sodium acetate).
- Reaction: Heat to 60°C for 1 hour, or reflux for 15 minutes. The reaction is typically rapid.
- Quenching: Pour the hot mixture into 150 mL of ice-water with vigorous stirring. The excess acetic anhydride will hydrolyze, and the product will separate as an oil or low-melting solid.
- Purification:
 - Extract with Ethyl Acetate (3 x 30 mL).

- Wash the organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove acetic acid), then Brine.
- Dry over anhydrous MgSO₄ and concentrate in vacuo.
- Final Product: The residue is **Ethyl p-acetoxybenzoate**. It may crystallize upon standing at -20°C.

Alternative Protocol: Direct Activation (Acid Chloride Route)

Use this route if you must start from p-acetoxybenzoic acid.

Reagents:

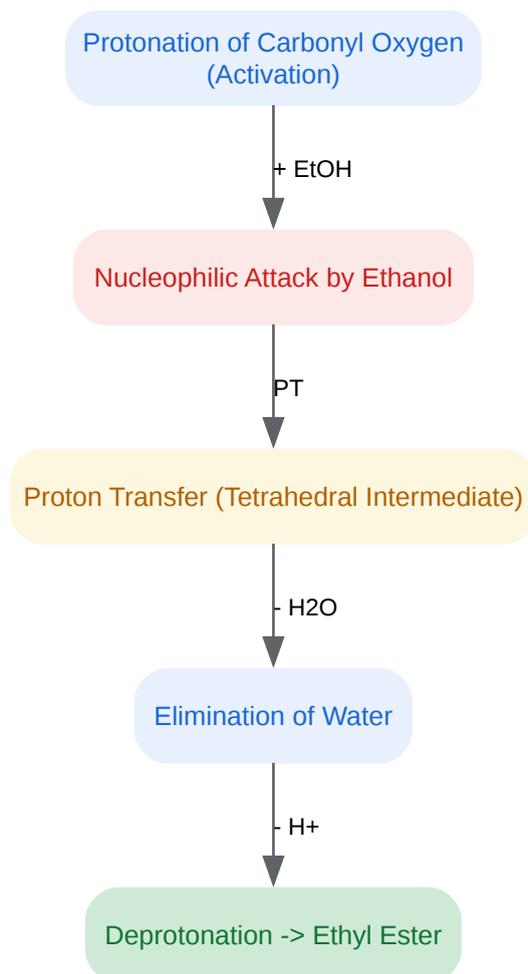
- p-Acetoxybenzoic acid (1.0 eq)
- Thionyl Chloride (SOCl₂) (1.5 eq)
- Absolute Ethanol (Excess)

Procedure:

- Activation: In a dry flask, suspend p-acetoxybenzoic acid in dry dichloromethane (DCM). Add SOCl₂ and a catalytic drop of DMF. Reflux for 1 hour until gas evolution (SO₂, HCl) ceases and the solution clears (Formation of Acid Chloride).
- Evaporation: Remove excess SOCl₂ and solvent under vacuum.
- Esterification: Redissolve the residue in dry DCM. Cool to 0°C. Add Absolute Ethanol (1.2 eq) and Pyridine (1.2 eq) dropwise.
- Workup: Wash with water, dry, and concentrate.^[1] This avoids the acidic conditions that hydrolyze the acetoxy group.

Mechanistic Insight: Fischer Esterification

The core of Phase 1 is the acid-catalyzed equilibrium between the carboxylic acid and the alcohol.



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Figure 2: Mechanism of the acid-catalyzed Fischer Esterification (Phase 1).

Characterization & Data

The final product, **Ethyl p-acetoxybenzoate**, is a low-melting solid or viscous liquid at room temperature.

| Parameter | Value | Notes |
|---|--|--------------------------|
| Molecular Formula | C ₁₁ H ₁₂ O ₄ | |
| Molecular Weight | 208.21 g/mol | |
| Physical State | Viscous Liquid / Solid | Crystallizes at low temp |
| Melting Point | 30–34 °C | [1] |
| Boiling Point | ~140 °C @ 5 mmHg | [2] |
| ¹ H NMR (CDCl ₃) | δ 8.10 (d, 2H, Ar-H) | Ortho to ester |
| | δ 7.18 (d, 2H, Ar-H) | Ortho to acetoxy |
| | δ 4.38 (q, 2H, O-CH ₂) | Ethyl group |
| | δ 2.32 (s, 3H, CH ₃) | Acetyl methyl |
| | δ 1.40 (t, 3H, CH ₃) | Ethyl terminal methyl |

Troubleshooting & Optimization

- **Water Removal:** The Fischer esterification is an equilibrium reaction (). To maximize yield in Phase 1, use anhydrous ethanol and consider adding Molecular Sieves (3Å) or using a Dean-Stark trap (if using a benzene/toluene azeotrope, though ethanol reflux is usually sufficient due to excess alcohol).
- **Transesterification (The "Hidden" Danger):** If you attempt to reflux p-acetoxybenzoic acid directly in ethanol with H₂SO₄, the ethanol can attack the acetyl ester (transesterification), yielding Ethyl p-hydroxybenzoate and Ethyl Acetate. This is why the Two-Stage Protocol (Section 2) or Acid Chloride Route (Section 3) is strictly preferred.
- **Purification:** If the final product contains unreacted phenol (Ethyl Paraben), it can be removed by washing the organic layer with cold 5% NaOH. Note: Do this quickly and with cold solutions to avoid hydrolyzing the desired ester.

References

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